molecular formula C16H17N7O B2453282 11-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one CAS No. 899995-13-2

11-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B2453282
CAS No.: 899995-13-2
M. Wt: 323.36
InChI Key: JIGLQPGLDIRCFH-UHFFFAOYSA-N
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Description

The compound is a derivative of triazolopyrimidine, which is a class of compounds known for their various biological activities . The presence of the triazolopyrimidine core suggests that this compound could potentially exhibit similar activities.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, is quite complex with multiple rings including a triazolopyrimidine core. Detailed molecular structure analysis would require more specific information or computational modeling .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Triazolopyrimidines, for example, have been known to undergo various chemical reactions .

Scientific Research Applications

Supramolecular Chemistry

The molecule has been studied for its potential in forming hydrogen-bonded supramolecular assemblies. Fonari et al. (2004) explored novel pyrimidine derivatives, including this compound, for their suitability as ligands in co-crystallization with macrocyclic compounds. These compounds demonstrated extensive hydrogen bonding interactions, forming 2D and 3D networks, which are crucial in the development of supramolecular chemistry (Fonari et al., 2004).

Heterocyclic Synthon Utilization

The molecule serves as a versatile synthon for creating new heterocyclic systems. Kočevar et al. (1978) found that with various reactants, this compound can be transformed into different heterocyclic derivatives, indicating its utility in the synthesis of complex heterocyclic structures (Kočevar et al., 1978).

Mannich Reaction Applications

In a study by Dotsenko et al. (2021), derivatives of this compound were synthesized and used in the Mannich reaction, a crucial method in organic synthesis. The study provided valuable insights into the versatility of this compound in forming various heterocyclic structures (Dotsenko et al., 2021).

Potential Anticancer Agents

The synthesis of new compounds derived from this molecule has been explored for potential anticancer applications. Abdelhamid et al. (2016) synthesized novel derivatives and evaluated their effectiveness against specific cancer cell lines, indicating the compound's potential in oncological research (Abdelhamid et al., 2016).

Antitumor and Antimicrobial Activities

Riyadh (2011) explored the use of derivatives of this compound in synthesizing pyrazoles with notable antitumor and antimicrobial activities. This highlights the compound's significance in developing new therapeutic agents (Riyadh, 2011).

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. Some triazolopyrimidines are known to inhibit certain enzymes, which could suggest potential mechanisms of action for this compound .

Future Directions

Future research could involve synthesizing the compound and studying its biological activity. Given the known activities of related compounds, it could be of interest in medicinal chemistry .

Properties

IUPAC Name

11-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O/c1-21-15-14(19-20-21)16(18-9-17-15)22-6-10-5-11(8-22)12-3-2-4-13(24)23(12)7-10/h2-4,9-11H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGLQPGLDIRCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CC4CC(C3)C5=CC=CC(=O)N5C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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